3-Butyl-1-heptanol

Description

Significance of Branched Alcohols in Advanced Organic Chemistry

Alcohols are a fundamental class of organic compounds characterized by the presence of a hydroxyl (-OH) group. numberanalytics.com Their versatility makes them crucial as intermediates, solvents, and reactants in a vast array of chemical processes. numberanalytics.com Branched alcohols, a specific category of alcohols, possess unique structural features that significantly influence their physical and chemical properties. numberanalytics.com

The branching in the alkyl chain of an alcohol can lead to several important characteristics:

Boiling Point: Branching tends to lower the boiling point of an alcohol compared to its linear isomer of the same molecular weight. jove.com This is attributed to the reduced surface area available for intermolecular van der Waals forces. jove.com

Solubility: Branched alcohols often exhibit greater solubility in water than their straight-chain counterparts. jove.com The branching can hinder the hydrophobic interactions of the nonpolar regions of the molecule. jove.com

Reactivity: The position of the hydroxyl group, whether primary, secondary, or tertiary, dictates the alcohol's reactivity in various chemical transformations such as oxidation, substitution, and elimination reactions. solubilityofthings.comchemguide.co.uk

These distinct properties make branched alcohols valuable in numerous applications, including the synthesis of pharmaceuticals, fine chemicals, and specialty polymers. numberanalytics.com They are also investigated for their potential roles in fragrance and flavor industries. solubilityofthings.com

Research Landscape and Scholarly Interest in 3-Butyl-1-heptanol

This compound, with its specific branched structure, has garnered attention in chemical research. While not as extensively studied as some other alcohols, its unique properties make it a compound of interest for specific applications.

Current research on this compound appears to be focused on its synthesis and potential use as a building block in organic synthesis. The Guerbet reaction, a self-condensation of alcohols to produce branched alcohols, is a key method for synthesizing such compounds. aocs.org This reaction typically results in a branched alcohol with double the carbon atoms of the starting material. aocs.org

Scholarly interest in this compound is also evident from its inclusion in chemical supplier catalogs and databases, indicating its availability for research purposes. ambeed.comsigmaaldrich.combldpharm.com Furthermore, its physical and chemical properties are documented in comprehensive chemical databases like PubChem. nih.gov While specific detailed research findings on its direct applications are not abundant in the public domain, its structural similarity to other commercially important branched alcohols suggests potential for its use in areas such as lubricants, solvents, and as an intermediate in the production of other organic compounds. aocs.org For instance, the synthesis of related structures, such as 3-butyl-2-decanone, has been explored starting from a 7-carbon alcohol, highlighting the utility of such branched structures in organic synthesis. chegg.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H24O | nih.gov |

| Molecular Weight | 172.31 g/mol | nih.gov |

| IUPAC Name | 3-butylheptan-1-ol | nih.gov |

| CAS Number | 51655-56-2 | nih.gov |

| Physical Description | Not explicitly available for this compound, but related heptanols are colorless liquids. solubilityofthings.com | |

| Boiling Point | Data not available. | bldpharm.com |

| Solubility | Insoluble in water. fishersci.ca | |

| XLogP3-AA (Lipophilicity) | 4.5 | nih.gov |

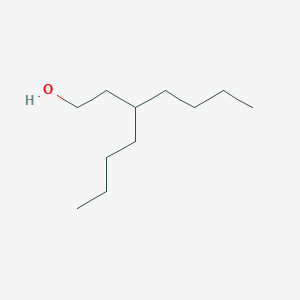

Structure

3D Structure

Properties

IUPAC Name |

3-butylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-5-7-11(9-10-12)8-6-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZDVHQHXNGWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626149 | |

| Record name | 3-Butylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51655-56-2 | |

| Record name | 3-Butylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 3 Butyl 1 Heptanol Chemical Reactivity

Fundamental Reaction Mechanisms of Primary Branched Alcohols

Primary branched alcohols, such as 3-Butyl-1-heptanol, exhibit reactivity patterns influenced by their structure. exxonmobilchemical.com The presence of a butyl group at the third carbon position introduces steric hindrance around the reactive hydroxyl group, which can affect reaction rates and mechanisms compared to linear primary alcohols. fiveable.me

Nucleophilic Substitution Reactions Involving this compound (S_N1, S_N2 Pathways)

Nucleophilic substitution reactions involve the replacement of the hydroxyl group (-OH) of an alcohol with a nucleophile. For an alcohol to undergo substitution, its hydroxyl group must first be converted into a better leaving group, as the hydroxide (B78521) ion (OH⁻) is a poor one. This is typically achieved by protonating the alcohol in an acidic medium to form an alkyloxonium ion (R-OH₂⁺). masterorganicchemistry.commasterorganicchemistry.com

S_N2 Pathway : As a primary alcohol, this compound is expected to favor the S_N2 mechanism. numberanalytics.comnumberanalytics.comsolubilityofthings.com This pathway involves a single, concerted step where the nucleophile attacks the carbon atom bonded to the leaving group from the backside, leading to an inversion of stereochemistry. scribd.comrammohancollege.ac.in The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. vanderbilt.edu However, the branching at the C3 position in this compound can introduce steric hindrance, potentially slowing down the S_N2 reaction compared to a straight-chain primary alcohol. fiveable.meulethbridge.ca

S_N1 Pathway : The S_N1 pathway is generally disfavored for primary alcohols because it proceeds through the formation of a highly unstable primary carbocation. masterorganicchemistry.comnumberanalytics.comyoutube.com This two-step mechanism involves the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. lumenlearning.comscribd.com The rate of an S_N1 reaction is primarily dependent on the concentration of the substrate. scribd.commasterorganicchemistry.com While unlikely, rearrangement of the primary carbocation to a more stable secondary carbocation could theoretically occur, but the S_N2 pathway remains the more probable route for this compound under typical substitution conditions.

Table 1: Factors Influencing Nucleophilic Substitution Pathways for this compound

| Factor | S_N2 Pathway | S_N1 Pathway |

|---|---|---|

| Substrate Structure | Primary alcohol, favored. numberanalytics.comnumberanalytics.com Steric hindrance from the butyl group may slow the reaction. fiveable.me | Disfavored due to the instability of the primary carbocation. masterorganicchemistry.comyoutube.com |

| Reaction Conditions | Favored by strong, non-bulky nucleophiles. masterorganicchemistry.com | Favored by weak nucleophiles and polar protic solvents. masterorganicchemistry.com |

| Leaving Group | Requires protonation of the -OH group to form a good leaving group (H₂O). masterorganicchemistry.commasterorganicchemistry.com |

Elimination Reactions of this compound (E1, E2 Pathways)

Elimination reactions of alcohols, also known as dehydration, result in the formation of alkenes. chemistrysteps.com These reactions are typically carried out by heating the alcohol in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.org

E2 Pathway : For primary alcohols like this compound, the E2 mechanism is the more likely elimination pathway. masterorganicchemistry.comchemistrysteps.comyoutube.com This is a one-step, concerted reaction where a base removes a proton from a β-carbon at the same time the leaving group departs. lumenlearning.comwikipedia.org The reaction rate is second-order, depending on both the substrate and the base. dalalinstitute.com The use of a strong, bulky base can favor the E2 reaction over the competing S_N2 reaction. masterorganicchemistry.com

E1 Pathway : The E1 mechanism is generally not favored for primary alcohols due to the high energy of the primary carbocation intermediate that would need to form. lumenlearning.comtmv.ac.in This two-step process involves the formation of a carbocation followed by the removal of a β-proton by a base. youtube.com While secondary and tertiary alcohols readily undergo E1 dehydration, primary alcohols require more forcing conditions and are more likely to react via the E2 pathway. libretexts.org

Table 2: Comparison of Elimination Pathways for this compound

| Mechanism | Description | Applicability to this compound |

|---|---|---|

| E2 | A single, concerted step involving the substrate and a base. wikipedia.orgdalalinstitute.com | The favored pathway for primary alcohols, especially with a strong base. chemistrysteps.comyoutube.com |

| E1 | A two-step mechanism involving a carbocation intermediate. lumenlearning.com | Unlikely due to the instability of the primary carbocation. tmv.ac.in |

Oxidation and Reduction Pathways of this compound

Oxidation : As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. solubilityofthings.commolecularcloud.org

Oxidation to an Aldehyde : Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, can selectively oxidize primary alcohols to aldehydes. organic-synthesis.comopenstax.org To prevent further oxidation to a carboxylic acid, the aldehyde product is often distilled off as it forms. libretexts.org

Oxidation to a Carboxylic Acid : Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic solution, will oxidize a primary alcohol to a carboxylic acid. openstax.orglibretexts.org The reaction proceeds through an aldehyde intermediate, which is rapidly oxidized further. openstax.org

Reduction : The hydroxyl group of an alcohol is generally not susceptible to reduction. However, alcohols can be used as a source of hydrogen in certain catalytic processes like borrowing hydrogen or hydrogen autotransfer, where the alcohol is temporarily oxidized to a carbonyl compound and then the hydrogen is used to reduce another species. acs.org Direct reduction of the alcohol functional group itself is not a typical transformation.

Derivatization Chemistry of this compound

The hydroxyl group of this compound is a key site for chemical derivatization, allowing for its conversion into other functional groups.

Esterification and Etherification Reactions of this compound

Esterification : this compound can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. molecularcloud.orgatamanchemicals.com The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. This is an equilibrium process, and the yield of the ester can be increased by removing the water that is formed.

Etherification : Ethers can be synthesized from this compound through several methods.

Williamson Ether Synthesis : This is a common method where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide ion. pdx.edu This alkoxide then acts as a nucleophile and attacks an alkyl halide in an S_N2 reaction to form the ether. pdx.edu For this to be efficient, the alkyl halide should be primary to minimize competing elimination reactions. pdx.edu

Acid-Catalyzed Dehydration : Under controlled conditions, typically at a lower temperature than that required for alkene formation, two molecules of the alcohol can condense to form a symmetrical ether, with the elimination of one molecule of water. wou.edu However, this method is generally not efficient for producing unsymmetrical ethers.

Reductive Etherification : This process involves reacting the alcohol with a ketone or aldehyde in the presence of a reducing agent. nrel.gov

Transformation of this compound into Other Functional Groups

Beyond esters and ethers, the hydroxyl group of this compound can be converted into other functionalities. solubilityofthings.com

Conversion to Alkyl Halides : The hydroxyl group can be replaced by a halogen (Cl, Br, I) through reaction with hydrogen halides (HX) via an S_N2 mechanism. solubilityofthings.com Other reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can also be used for this transformation.

Conversion to Tosylates : Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate (R-OTs). This is a significant transformation because the tosylate group is an excellent leaving group, making the molecule more reactive in subsequent nucleophilic substitution or elimination reactions. molecularcloud.org

Table 3: Summary of Derivatization Reactions

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether |

| Conversion to Alkyl Halide | HX, SOCl₂, or PBr₃ | Alkyl Halide |

| Conversion to Tosylate | TsCl, Pyridine | Tosylate |

Advanced Analytical and Spectroscopic Characterization of 3 Butyl 1 Heptanol

High-Resolution Spectroscopic Techniques for 3-Butyl-1-heptanol (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopy provides detailed information about the molecular structure and connectivity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. Protons on the carbon bearing the hydroxyl group (C1) would appear as a downfield multiplet due to the deshielding effect of the oxygen atom. The protons of the methyl groups at the end of the butyl and heptyl chains would appear as triplets in the upfield region. The numerous methylene (B1212753) groups and the single proton on the branch point (C3) would result in a complex multiplet region in the middle of the spectrum. libretexts.org The hydroxyl proton itself typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. libretexts.org For comparison, in the ¹H NMR spectrum of the related compound 1-heptanol (B7768884), the protons on the carbon adjacent to the hydroxyl group are easily analyzed, while other proton signals tend to overlap. pressbooks.pub

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the this compound molecule. Due to the branching, all eleven carbon atoms are expected to be non-equivalent, resulting in eleven distinct peaks. The carbon atom bonded to the hydroxyl group (C1) would resonate at the most downfield position among the aliphatic carbons. The terminal methyl carbons would appear at the most upfield positions. The breadth of the ¹³C NMR spectrum allows for clear distinction between carbon signals, which is a significant advantage over ¹H NMR for complex structures. almerja.com In 1-heptanol, for instance, all seven carbon signals are easily distinguished, with chemical shifts decreasing as the distance from the hydroxyl group increases. pressbooks.publibretexts.org

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M+•), which can then fragment in predictable ways. jove.com

The fragmentation of alcohols is characterized by several common pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. For this compound, this would lead to the loss of a butyl or a hexyl radical from the branched structure.

Dehydration: The loss of a water molecule (M-18) is a characteristic fragmentation for many alcohols. jove.comntu.edu.sg

Hydrocarbon fragmentation: The aliphatic chains will fragment to produce a series of carbocation clusters separated by 14 mass units (corresponding to CH₂ groups). gatech.edu For a related C7 compound, heptane, prominent peaks are observed at m/z values corresponding to the loss of methyl, ethyl, propyl, and butyl radicals. docbrown.info

A high-resolution mass spectrometer can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound. uni-saarland.de

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observation |

|---|---|

| ¹H NMR | Complex spectrum with overlapping multiplets. Downfield signal for CH₂OH protons. Upfield triplets for terminal CH₃ groups. Broad singlet for OH proton. |

| ¹³C NMR | Eleven distinct signals corresponding to the eleven non-equivalent carbon atoms. C1 carbon (attached to OH) is the most downfield. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight. Characteristic fragments from alpha-cleavage, dehydration (M-18), and hydrocarbon chain fragmentation. |

Chromatographic Separation and Detection Methods for this compound (e.g., GC-MS, HPLC, UPLC)

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the analysis of volatile compounds like this compound. The compound is first separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer for detection and identification based on its mass spectrum. The choice of GC column is critical for achieving good separation, especially from its isomers.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile or thermally labile compounds. For alcohols, reversed-phase HPLC with a C18 column is a common approach. nih.gov However, due to the lack of a strong chromophore in this compound, detection can be challenging. Derivatization with a UV-absorbing or fluorescent tag may be necessary to enhance detection sensitivity. nih.gov HPLC is particularly useful for quantifying branched-chain alcohols in fermentation broths and other biological matrices. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution version of HPLC that utilizes smaller stationary phase particles, resulting in faster analysis times and improved separation efficiency. researchgate.net UPLC methods can be developed for the rapid analysis of alcohol ethoxylates and other related compounds, demonstrating its potential for the analysis of this compound, especially when dealing with complex mixtures or when high throughput is required. epa.govdiva-portal.org

Application of Hyphenated Techniques for this compound Structural Elucidation (e.g., GC-IMS, GC-TOF MS)

Hyphenated techniques that couple two or more analytical methods provide enhanced resolving power and more comprehensive information for structural elucidation.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS): GC-IMS combines the separation power of gas chromatography with the high speed of ion mobility spectrometry. mdpi.commdpi.com After separation by GC, ions of this compound would be further separated in the IMS drift tube based on their size, shape, and charge. This technique is particularly effective for creating a unique two-dimensional fingerprint of volatile organic compounds, which can be used to differentiate it from other isomers and compounds in a complex matrix. tandfonline.comkosfaj.orgakjournals.com

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS): GC-TOF MS offers high-speed data acquisition and excellent mass accuracy, making it ideal for the analysis of complex mixtures containing numerous components. The high resolving power of TOF-MS allows for the deconvolution of co-eluting peaks and the accurate identification of compounds based on their mass spectra. This technique has been successfully applied to differentiate monovarietal white wines based on their volatile profiles, which include various alcohols. mdpi.commdpi.comnih.govfmach.it The enhanced sensitivity and clear mass spectra provided by GCxGC-TOF-MS would be highly beneficial for the detailed characterization of this compound and its impurities. mdpi.com

Emerging Analytical Methodologies for this compound Analysis (e.g., Ionic Liquid-Based Techniques)

New analytical methods are continuously being developed to improve the separation and detection of challenging analytes like branched-chain alcohols.

Ionic Liquid-Based Gas Chromatography: Ionic liquids (ILs) are being explored as novel stationary phases for gas chromatography due to their unique selectivity and high thermal stability. rsc.orgmdpi.com IL-based GC columns have shown improved inertness for polar analytes, including alcohols, leading to better peak shapes. sigmaaldrich.com The tunable nature of ionic liquids allows for the design of stationary phases with specific selectivities for separating isomers of alcohols and other challenging compounds. researchgate.net This technology holds promise for the enhanced separation of this compound from its structural isomers.

Thermal Stability Analysis of this compound (e.g., TGA, DSC)

Thermal analysis techniques are used to determine the stability of this compound at different temperatures.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal its decomposition temperature. The thermal decomposition of alcohols can proceed through various mechanisms, including dehydration and C-C bond cleavage. acs.org Studies on other alcohols have shown that the presence of branching and the position of the hydroxyl group can influence the decomposition pathway and temperature. researchgate.netacs.orgcdnsciencepub.com The thermal-oxidative degradation of related butyl rubber has been studied, indicating that decomposition under high temperatures leads to the formation of volatile products. osti.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can be used to determine the melting point, boiling point, and any phase transitions of this compound. For long-chain alcohols, DSC has been used to study solid-solid phase transitions and melting behavior. researchgate.netscite.ai Such data is crucial for understanding the physical properties and for the safe handling and storage of the compound.

Table 2: Analytical Techniques and Their Applications for this compound

| Technique | Application | Expected Findings |

|---|---|---|

| GC-MS | Separation and identification | Retention time and mass spectrum for positive identification. |

| HPLC/UPLC | Quantification, analysis of non-volatile mixtures | Retention time and peak area for quantification, may require derivatization. |

| GC-IMS | Isomer differentiation, fingerprinting | Unique drift time and retention time fingerprint for identification. |

| GC-TOF MS | High-resolution analysis of complex mixtures | Accurate mass measurement for elemental composition and identification of trace components. |

| Ionic Liquid GC | Improved separation of isomers | Enhanced resolution of this compound from other branched isomers. |

| TGA | Thermal stability and decomposition | Onset temperature of decomposition and mass loss profile. |

| DSC | Phase transitions | Melting point, boiling point, and enthalpy of transitions. |

Theoretical and Computational Chemistry Studies on 3 Butyl 1 Heptanol

Quantum Chemical Calculations for Electronic Structure and Reactivity of 3-Butyl-1-heptanol

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure and predict the reactivity of this compound. These calculations can determine various molecular properties that are fundamental to its chemical behavior.

The electronic structure of an alcohol like this compound is characterized by the sp³ hybridized oxygen atom, which has two nonbonding pairs of electrons. britannica.com This electronic configuration is crucial for its role as a nucleophile and its ability to participate in hydrogen bonding. libretexts.org The reactivity of alcohols is largely dictated by the hydroxyl (-OH) group. For instance, in the presence of a strong acid, the oxygen of the hydroxyl group can be protonated, forming an alkyloxonium ion. libretexts.org This protonation turns the poor leaving group (-OH) into a good leaving group (H₂O), facilitating reactions such as dehydration and substitution. libretexts.orgmasterorganicchemistry.com

The reactivity of alcohols follows the order of 3° > 2° > 1°. libretexts.org Since this compound is a primary alcohol, it is generally less reactive in reactions proceeding through carbocation intermediates compared to secondary or tertiary alcohols. britannica.comlibretexts.org However, it can undergo oxidation to form an aldehyde and subsequently a carboxylic acid. libretexts.org

Table 1: Calculated Electronic Properties of Alcohols

| Property | Description | Relevance to this compound |

|---|---|---|

| Highest Occupied Molecular Orbital (HOMO) | The energy of the outermost electron orbital containing electrons. | Indicates the ability to donate electrons (nucleophilicity). For alcohols, this is often localized on the oxygen atom. |

| Lowest Unoccupied Molecular Orbital (LUMO) | The energy of the innermost electron orbital without electrons. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally suggests higher reactivity. |

| Mulliken Atomic Charges | A method for estimating partial atomic charges. | The negative charge on the oxygen and positive charge on the hydroxyl hydrogen are key to its reactivity and hydrogen bonding. |

Molecular Dynamics Simulations and Conformation Analysis of this compound

Molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time, providing insights into the conformational landscape and dynamic behavior of this compound. uark.eduurjc.es These simulations can reveal the preferred shapes (conformations) of the molecule and how it interacts with its environment.

The conformational analysis of alkanes and their derivatives is influenced by steric and electronic effects. scribd.comsoton.ac.uk For a flexible molecule like this compound, numerous conformations are possible due to rotation around its single bonds. The presence of the butyl group at the C3 position introduces significant steric bulk, which will influence the preferred dihedral angles along the heptanol (B41253) backbone to minimize steric strain.

MD simulations can be used to calculate properties such as the radial distribution function, which describes how the density of surrounding molecules varies as a function of distance from a reference particle. researchgate.net For this compound in a solution, this can provide information about solvent organization and hydrogen bonding patterns.

| Intramolecular Hydrogen Bonding | The formation of a hydrogen bond between the hydroxyl hydrogen and another part of the same molecule. | While less common in simple primary alcohols, certain folded conformations might allow for weak intramolecular interactions. |

Note: Detailed conformational analysis would require specific computational studies on this compound.

Computational Modeling for Reaction Mechanism Prediction and Catalyst Design in this compound Synthesis

Computational modeling is a valuable tool for predicting reaction mechanisms and designing efficient catalysts for the synthesis of alcohols like this compound. A common route to synthesize this alcohol is through a Grignard reaction, for example, by reacting butylmagnesium bromide with propanal, followed by an acidic workup. youtube.com Computational methods can model the transition states and intermediates of such reactions to understand the reaction pathway and predict the stereochemical outcome.

Another important industrial synthesis is the Guerbet reaction, which converts smaller alcohols into larger, branched alcohols. osti.gov Computational studies can help in understanding the mechanism of the Guerbet reaction and in designing catalysts with improved activity and selectivity. osti.gov For instance, ruthenium-based catalysts have been computationally and experimentally studied for their efficiency in producing higher-order alcohols. osti.gov

Table 3: Computational Approaches in Catalyst Design and Reaction Mechanism Prediction

| Computational Method | Application in this compound Synthesis |

|---|---|

| Transition State Theory | Calculation of activation energies to predict reaction rates for different proposed mechanisms. |

| DFT Calculations | Optimization of reactant, product, intermediate, and transition state geometries to map out the potential energy surface of a reaction. mdpi.comresearchgate.net |

| Catalyst-Substrate Docking | Modeling the interaction of this compound precursors with a catalyst's active site to predict binding affinity and orientation. nih.gov |

| Virtual Screening | Computationally evaluating a large library of potential catalysts to identify promising candidates for experimental testing. |

For example, in the dehydration of alcohols, computational studies can distinguish between E1 and E2 mechanisms by analyzing the reaction intermediates and transition states. acs.org Similarly, for the hydroformylation of alkenes to produce aldehydes, which can then be reduced to alcohols, computational models can help in understanding catalyst performance. rsc.org

Structure-Reactivity Relationship Studies (SAR) of this compound from a Theoretical Perspective

Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its reactivity. From a theoretical perspective, this involves correlating calculated molecular descriptors with experimentally observed reactivity.

For this compound, the key structural features influencing its reactivity are the primary alcohol group and the branched alkyl chain. The reactivity of the hydroxyl group is well-established, participating in reactions like esterification, etherification, and oxidation. britannica.com The branching at the C3 position can sterically hinder the approach of reactants to the active site, potentially slowing down reaction rates compared to a linear alcohol like 1-heptanol (B7768884). osti.gov

Computational studies can quantify these effects. For example, the steric hindrance can be modeled and quantified using various steric parameters calculated from the optimized 3D structure of the molecule. The electronic effect of the butyl group, while primarily inductive, can also be assessed through its impact on the electron density distribution in the molecule.

Table 4: Theoretical Descriptors for SAR of this compound

| Descriptor | Description | Influence on Reactivity |

|---|---|---|

| Steric Parameters (e.g., Taft's Es) | Quantify the steric bulk of substituents. | A larger steric parameter for the 3-butylheptyl group would suggest slower reaction rates for sterically sensitive reactions. |

| Electronic Parameters (e.g., Hammett's σ) | Quantify the electron-donating or -withdrawing nature of substituents. | The alkyl groups are weakly electron-donating, which can slightly influence the reactivity of the hydroxyl group. |

| Topological Indices | Numerical descriptors derived from the molecular graph. | Can be correlated with various physical and chemical properties, including reactivity. |

| Quantum Mechanical Descriptors | Properties like atomic charges, bond orders, and orbital energies. | Provide a direct link between the electronic structure and reactivity. |

In the context of enzymatic reactions, computational modeling can be used to dock this compound into the active site of an enzyme to understand how its structure affects binding and catalysis. nih.gov For instance, the enantioselectivity of enzymes in reactions involving chiral alcohols can be rationalized by modeling the fit of the different enantiomers in the enzyme's binding pocket. nih.gov

Biochemical Transformations and Biological Significance of 3 Butyl 1 Heptanol

Enzymatic Biotransformation Pathways of 3-Butyl-1-heptanol (e.g., Alcohol Dehydrogenases)

The enzymatic biotransformation of this compound, a primary alcohol, is anticipated to proceed through oxidation reactions catalyzed by alcohol dehydrogenases (ADHs). These enzymes are a broad class of oxidoreductases that facilitate the interconversion between alcohols and aldehydes or ketones, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) to NADPH. proteopedia.orgworthington-biochem.com

The general mechanism for the oxidation of a primary alcohol like this compound by ADH involves the binding of the alcohol and the NAD+ cofactor to the enzyme's active site. proteopedia.org A zinc atom often present in the active site coordinates with the alcohol's hydroxyl group, increasing its acidity. proteopedia.org Aided by a basic residue in the enzyme, a proton is abstracted from the hydroxyl group, while a hydride ion (H-) is transferred from the alpha-carbon of the alcohol to the NAD+ molecule, forming NADH and the corresponding aldehyde, 3-butylheptanal. This process is reversible, with the reverse reaction being the reduction of an aldehyde to an alcohol. proteopedia.org

The substrate specificity of ADHs can vary significantly. Yeast ADH, for instance, shows high activity towards ethanol (B145695) and other straight-chain primary alcohols, but limited activity with secondary or branched-chain alcohols. worthington-biochem.com Studies on ADHs from other organisms, such as Hyperthermus butylicus, have shown varied substrate specificities, with the ability to oxidize a range of primary and secondary alcohols. nih.gov For example, the ADH from H. butylicus displayed the highest activity with 1-butanol (B46404) but could also oxidize other primary alcohols like 1-propanol, 1-pentanol (B3423595), 1-hexanol, and 1-heptanol (B7768884), albeit with decreasing relative activity as the carbon chain length increased. nih.gov This suggests that this compound, with its butyl branch, would likely be a substrate for certain ADHs, although its conversion rate might be influenced by steric hindrance near the hydroxyl group.

The biotransformation of alcohols is a critical process in various biological systems. In microorganisms, ADHs are central to fermentation pathways, where they reduce aldehydes to alcohols to regenerate NAD+ for glycolysis. worthington-biochem.com Conversely, in many organisms, the oxidation of alcohols is the first step in their catabolism for energy production or detoxification. The resulting aldehyde can be further oxidized to a carboxylic acid by aldehyde dehydrogenases.

Endogenous Metabolic Roles of this compound in Biological Systems (e.g., Plant Metabolite Function)

This compound has been identified as a plant metabolite, suggesting it plays a role in plant physiology. While the specific functions of this compound in plants are not extensively detailed in the provided search results, the roles of analogous alcohols and other secondary metabolites offer insights into its potential functions.

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth and development of a plant but often play crucial roles in defense and interaction with the environment. embrapa.brdiva-portal.org These compounds can act as defense mechanisms against herbivores, pathogens, and environmental stresses. embrapa.br For instance, some volatile alcohols released by plants can have antifungal or antibacterial properties. apsnet.org

Alcohols are also significant components of plant volatile organic compounds (VOCs), which are involved in plant-to-plant communication, attracting pollinators, and repelling herbivores. atamanchemicals.com The aroma profiles of fruits and flowers are largely determined by the complex mixture of volatile compounds, including alcohols, esters, aldehydes, and terpenes. mdpi.com During fruit ripening, the composition of these volatiles can change significantly, contributing to the characteristic aroma of the ripe fruit. mdpi.com For example, in the ripening of Sorbus domestica fruits, the concentration of several alcohols, including 1-heptanol, increases. mdpi.com

Furthermore, some plant-derived alcohols and their derivatives have been investigated for their potential as natural pesticides or growth enhancers. The presence of this compound as a plant metabolite suggests it could be involved in similar ecological and physiological processes.

Biomarker Potential of this compound in Biological Processes (e.g., Dietary Markers, Volatile Organic Compounds)

This compound and related volatile organic compounds (VOCs) have shown potential as biomarkers in various biological processes, particularly as dietary markers and indicators of microbial activity.

The presence of certain alcohols in biological samples can be indicative of the consumption of specific foods. For example, 3-Heptanol (B47328) has been found in fruits, herbs, and spices, making it a potential biomarker for the intake of these food products. foodb.cafoodb.ca Similarly, the detection of xi-3-Heptanol in foods like black tea, evergreen blackberries, soybeans, green tea, and rabbiteye blueberries suggests it could also serve as a biomarker for the consumption of these items. hmdb.ca Given that this compound is a structural isomer of other heptanols, its presence in certain foods and subsequent detection in human samples could also point to dietary habits.

Volatile organic compounds, including alcohols, are produced during microbial metabolism and can serve as indicators of microbial contamination or specific metabolic activities. For instance, the analysis of VOCs from chilled chicken contaminated with Staphylococcus aureus revealed the presence of several alcohols, including 3-methyl-1-butanol and 2-hexanol, which were identified as potential characteristic biomarkers for early-stage contamination. nih.gov In another study, various alcohols were identified as part of the volatile profile of red-veined cheese during ripening, a process driven by microbial activity. nih.gov

Furthermore, VOC profiles in urine have been investigated as potential non-invasive biomarkers for diseases like lung cancer. researchgate.net While this compound itself was not specifically mentioned in the provided abstracts for cancer detection, the principle of using a panel of VOCs, which could include various alcohols, to create a "fingerprint" for a specific condition is an active area of research. researchgate.net

The analysis of VOCs is also crucial in assessing the quality and freshness of food products like rice, where the presence and concentration of compounds like 1-heptanol can change during storage. acs.org

Comparative Biochemical Studies of this compound with Analogous Alcohols

Comparative studies of this compound with its analogous alcohols, such as other isomers of heptanol (B41253) and other primary alcohols, provide valuable insights into how structural differences influence their biochemical properties and interactions within biological systems.

Substrate Specificity of Enzymes: Enzymes like alcohol dehydrogenases often exhibit substrate specificity based on the size, shape, and structure of the alcohol. For example, a study on a novel alcohol dehydrogenase from Hyperthermus butylicus showed that the enzyme's activity on primary alcohols decreased as the carbon chain length increased from 1-butanol to 1-octanol. nih.gov The enzyme showed a relative activity of 6% for 1-heptanol compared to 100% for 1-butanol. nih.gov The branched structure of this compound would likely further influence its interaction with the active site of such enzymes compared to its linear isomer, 1-heptanol.

Metabolic Pathways: The metabolic degradation of tertiary alcohols has been shown to differ from that of primary and secondary alcohols. For instance, the bacterial degradation of tert-amyl alcohol proceeds via a desaturation reaction to form a hemiterpene, rather than through hydroxylation. asm.org While this compound is a primary alcohol, the presence of the butyl branch may influence its metabolic fate compared to straight-chain primary alcohols.

Biological Activity: The biological activities of alcohols can also be compared. In a study on volatile organic compounds with antifungal activity against Botrytis cinerea, 1-heptanol was among the compounds that showed significant inhibition of mycelial growth. apsnet.org The antifungal properties of this compound could be compared to 1-heptanol and other analogous alcohols to understand the structure-activity relationship.

Physicochemical Properties and Interactions: The hydrophobicity of alcohols, which is related to their carbon chain length and branching, affects their partitioning into biological membranes and their interactions with proteins. annualreviews.org Comparative studies on the effects of different n-alkyl alcohols on mitochondrial membranes have shown that these effects are related to the hydrophobicity of the alcohols. annualreviews.org The butyl group in this compound would increase its hydrophobicity compared to shorter-chain alcohols, potentially leading to different effects on membrane structure and function.

The table below provides a comparative overview of this compound and some of its analogous alcohols based on the available information.

| Compound Name | Structure | Class | Known Biological Roles/Significance |

| This compound | CH3(CH2)3CH(CH2CH2CH3)CH2OH | Primary Alcohol | Identified as a plant metabolite. |

| 1-Heptanol | CH3(CH2)5CH2OH | Primary Alcohol | Found in essential oils, fruits, and beverages. atamanchemicals.com Volatile component in ripening fruit. mdpi.com Shows antifungal activity. apsnet.org |

| 3-Heptanol | CH3CH2CH(OH)(CH2)3CH3 | Secondary Alcohol | Plant metabolite. nih.gov Found in fruits, herbs, and spices; potential dietary biomarker. foodb.cafoodb.ca |

| 1-Butanol | CH3(CH2)2CH2OH | Primary Alcohol | Substrate for alcohol dehydrogenases. nih.gov Produced during fermentation. nih.gov |

| 2-Methyl-1-butanol | CH3CH2CH(CH3)CH2OH | Primary Alcohol | Volatile compound in bread. mdpi.com |

This comparative approach is essential for understanding the specific roles and mechanisms of action of this compound in biological systems and for predicting its potential applications.

Environmental Fate, Degradation, and Sustainability Aspects of 3 Butyl 1 Heptanol

Microbial Degradation Pathways of 3-Butyl-1-heptanol (Biodegradation)

While specific studies detailing the microbial degradation of this compound were not found, the biodegradation of branched-chain alcohols, including C9-C13 oxo-alcohols and Guerbet alcohols, is generally considered to be rapid and extensive. oecd.orgeuropa.eu For instance, 2-propylheptanol is classified as readily biodegradable according to OECD criteria. basf.com The general metabolic pathways for 2-alkyl-1-alkanols involve several key oxidative steps. oecd.org

The biodegradation of primary alcohols like this compound is expected to be initiated by the enzymatic oxidation of the primary alcohol group. This process is typically catalyzed by alcohol dehydrogenases, converting the alcohol to its corresponding aldehyde, 3-butylheptanal. Subsequently, aldehyde dehydrogenases would further oxidize the aldehyde to the corresponding carboxylic acid, 3-butylheptanoic acid. This acid can then enter central metabolic pathways, such as the β-oxidation pathway, where the alkyl chains are sequentially shortened, ultimately leading to mineralization into carbon dioxide and water. mdpi.commdpi.com

The general aerobic degradation pathway for a primary alcohol is as follows: R-CH₂OH (Alcohol) → R-CHO (Aldehyde) → R-COOH (Carboxylic Acid) → Central Metabolism (e.g., β-oxidation) → CO₂ + H₂O

Bacterial consortia are often more effective at degrading complex hydrocarbons than single species, as different microbes may carry out different steps of the degradation pathway. mdpi.com For long-chain alkanes, the initial oxidation is a critical step, often carried out by monooxygenases or hydroxylases. mdpi.com Given its structure, it is plausible that similar enzymatic machinery is involved in the initial steps of this compound degradation.

Table 1: General Microbial Degradation Steps for Primary Alcohols

| Step | Reactant | Key Enzyme Class | Product |

| 1 | Primary Alcohol (e.g., this compound) | Alcohol Dehydrogenase | Aldehyde (e.g., 3-butylheptanal) |

| 2 | Aldehyde | Aldehyde Dehydrogenase | Carboxylic Acid (e.g., 3-butylheptanoic acid) |

| 3 | Carboxylic Acid | Various (e.g., Acyl-CoA synthetase) | Further Metabolites for Central Pathways |

Abiotic Environmental Transformation Processes of this compound (e.g., Hydroxyl Radical Reactions, Ozonolysis)

In the environment, abiotic processes also contribute to the transformation of chemical compounds. For volatile organic compounds (VOCs) like alcohols, reactions in the atmosphere are particularly important. The primary abiotic degradation pathway for saturated alcohols in the troposphere is their reaction with photochemically-produced hydroxyl (•OH) radicals. plaschina.com.cnnih.gov

The rate of this reaction is dependent on the structure of the alcohol. The reaction involves the abstraction of a hydrogen atom from a C-H bond or, to a much lesser extent, the O-H bond. nih.gov For branched alcohols, hydrogen abstraction is favored at the tertiary carbon atom (the carbon atom at the branch point) due to the lower bond dissociation energy. For this compound, the most likely sites for •OH radical attack would be the hydrogen atom on the 3rd carbon and the hydrogens on the methylene (B1212753) group adjacent to the hydroxyl functional group (C1).

The general reaction is: CH₃(CH₂)₃CH(CH₂(CH₂)₂CH₃)CH₂OH + •OH → Products

The atmospheric half-life of alcohols due to this reaction varies. For many saturated alcohols, it ranges from approximately 8 to 15 hours, indicating a relatively rapid degradation in the atmosphere. plaschina.com.cn For comparison, kinetic studies on similar branched C10 alcohols have shown tropospheric lifetimes in the range of 0.6 to 2 days with respect to OH radical reactions. frontiersin.org

Ozonolysis is a significant degradation pathway for unsaturated compounds (those with carbon-carbon double bonds) but is not a relevant abiotic transformation process for saturated alcohols like this compound. Similarly, hydrolysis is not an expected degradation pathway as alcohols lack hydrolyzable functional groups. basf.com

Table 2: Atmospheric Degradation Data for Structurally Similar Alcohols

| Compound | Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-life | Reference |

| 3,3-dimethyl-1-butanol (B44104) | •OH | (5.33 ± 0.16) x 10⁻¹² | ~2 days | frontiersin.org |

| 3,3-dimethyl-2-butanol | •OH | (10.50 ± 0.25) x 10⁻¹² | ~1 day | frontiersin.org |

| General Saturated Alcohols | •OH | Varies | 8-15 hours | plaschina.com.cn |

Formation and Persistence of Environmental Metabolites Derived from this compound

The degradation of this compound, whether through biotic or abiotic pathways, will result in the formation of intermediate metabolites. Based on the expected degradation pathways, the primary metabolites are likely to be 3-butylheptanal and 3-butylheptanoic acid.

In microbial degradation, these metabolites are typically transient. The aldehyde is quickly oxidized to the carboxylic acid, which is then further metabolized. mdpi.com However, the persistence of any metabolite is dependent on the environmental conditions and the microbial populations present. In some cases, intermediate metabolites can accumulate temporarily if the rate of their formation exceeds the rate of their subsequent degradation.

Experimental data on the metabolism of 2-alkyl-1-alkanols like 2-propyl-1-heptanol show that the major metabolic pathways include oxidation of the alcohol group and oxidation of the side-chain, leading to more polar metabolites that can be excreted or further oxidized. oecd.org The primary metabolite expected from 2-propylheptanol is 2-propylheptanoic acid. It is reasonable to assume that 3-butylheptanoic acid would be the analogous major initial metabolite from this compound.

In atmospheric reactions, the initial radical formed after hydrogen abstraction will react with molecular oxygen (O₂) to form a peroxy radical. This radical can then undergo further reactions in the atmosphere, potentially leading to the formation of ketones, aldehydes, and other oxygenated organic compounds, as well as contributing to the formation of tropospheric ozone and secondary organic aerosols. nih.govfrontiersin.org For instance, the reaction of 3,3-dimethyl-1-butanol with •OH radicals primarily yields 3,3-dimethylbutanal. frontiersin.org By analogy, the atmospheric oxidation of this compound is expected to yield 3-butylheptanal and other smaller carbonyl compounds resulting from fragmentation of the carbon backbone. The persistence of these atmospheric metabolites is generally short as they are also subject to photolysis and reaction with atmospheric oxidants.

Green Chemistry Principles in this compound Production (e.g., Renewable Raw Materials)

The industrial production of this compound, like other Guerbet alcohols, can be aligned with the principles of green chemistry, particularly through the use of renewable feedstocks. The Guerbet reaction itself is an atom-economical condensation reaction that converts primary alcohols into their β-alkylated dimer alcohols with the release of water. mst.dk

Traditionally, the alcohol feedstocks for the Guerbet reaction have been derived from petrochemical sources. However, there is a growing trend towards the use of bio-based alcohols derived from the fermentation of sugars or the hydrolysis and reduction of triglycerides from plant oils. oecd.orgpcc.eu For the synthesis of a C10 alcohol like this compound, a potential renewable pathway would involve the cross-Guerbet reaction of bio-based n-butanol and n-hexanol, or the self-condensation of bio-based n-pentanol.

Renewable sources for these precursor alcohols include:

n-Butanol: Can be produced via the ABE (Acetone-Butanol-Ethanol) fermentation of biomass.

n-Pentanol (Amyl alcohol): A component of fusel oil, a by-product of ethanol (B145695) fermentation from sources like corn or sugarcane. lifecyclecenter.se

n-Hexanol: Can be derived from the reduction of fatty acids obtained from plant oils.

The use of these bio-alcohols as starting materials provides a sustainable alternative to fossil fuels, reducing the carbon footprint of the resulting Guerbet alcohol. wiseguyreports.comoecd.org Companies are increasingly exploring these bio-based routes to produce a variety of chemicals, including plasticizers and surfactants, from renewable Guerbet alcohols. plaschina.com.cn The synthesis of C10 Guerbet alcohols from isoamyl alcohol (a fusel oil component) has been demonstrated, highlighting the feasibility of producing these compounds from biorefinery by-products.

Table 3: Potential Renewable Feedstocks for this compound Synthesis

| Precursor Alcohol(s) | Renewable Source | Relevant Process |

| n-Pentanol | Fusel oil (by-product of ethanol fermentation) | Fermentation of biomass |

| n-Butanol + n-Hexanol | Biomass, Plant Oils | ABE Fermentation, Reduction of Fatty Acids |

Specialized Applications in Chemical Synthesis and Applied Chemistry

Function of 3-Butyl-1-heptanol as a Specialized Solvent in Organic Reactions

Detailed information regarding the specific function of this compound as a specialized solvent in organic reactions is not extensively documented in publicly available scientific literature. However, its molecular structure as a branched, higher-order alcohol suggests potential utility as a non-polar solvent. Its physical properties, such as a high boiling point and low water solubility, are characteristic of organic solvents used in various chemical processes.

The table below outlines the computed physicochemical properties of this compound, which are relevant to its potential solvent characteristics.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 172.31 g/mol | nih.gov |

| XLogP3 | 4.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 8 | nih.gov |

Intermediate Role of this compound in the Synthesis of Functional Materials (e.g., Surfactants)

While specific examples detailing the use of this compound as an intermediate are not prevalent, the broader class of branched C11 alcohols, to which it belongs, are recognized for their role in the synthesis of functional materials, particularly surfactants. Lightly branched alcohols are utilized to produce surfactant derivatives such as alcohol ethoxylates (AE), alcohol sulfates (AS), and alcohol ether sulfates (AES). eventscribe.net

The branching in the alcohol's structure can impart desirable properties to the resulting surfactant. For instance, ethoxylates based on branched alcohols tend to form fewer gel phases compared to their linear counterparts, which can be advantageous in various formulations. exxonmobilchemical.com A US patent application describes the use of functionalized branched alcohols, specifically mentioning a C11 branched alcohol ethoxylate, for the creation of non-ionic sugar surfactants that demonstrate high efficiency and significant surface tension reduction. google.com These branched alcohol-derived surfactants have shown superior performance in applications like hard surface cleaning. eventscribe.net

The unique structure of branched alcohol ethoxylates contributes to enhanced solubility, low foaming characteristics, and excellent stability in a range of conditions. surtensurfactants.com These properties make them effective in industrial formulations and high-performance cleaning applications. surtensurfactants.com

The performance advantages of surfactants derived from branched alcohols are summarized in the table below.

| Performance Metric | Benefit of Branched Alcohol Surfactants | Source |

|---|---|---|

| Wetting Time | Significantly reduced, improving efficiency in high-speed processes. | exxonmobilchemical.com |

| Gel Phase Formation | Reduced tendency to form gel phases compared to linear ethoxylates. | exxonmobilchemical.com |

| Solubility | Enhanced solubility characteristics. | surtensurfactants.com |

| Foaming | Low foaming profile, ideal for processes with high agitation. | surtensurfactants.com |

Role of this compound in Flavor and Fragrance Chemistry (Chemical Basis of Aroma)

The specific aroma profile and application of this compound in the flavor and fragrance industry are not well-documented in the available literature. However, it belongs to the chemical class of Branched Chain Saturated Alcohols (BCSA), which have been assessed for their safety as fragrance ingredients. nih.gov Generally, this group of materials is considered to have no or low sensitizing potential. nih.gov

While the odor characteristics of this compound are not described, related compounds offer some context. For instance, 3-Heptanol (B47328) is noted for its powerful, herbaceous odor. thegoodscentscompany.comchemicalbook.com Other higher alcohols are known to contribute a range of aroma characteristics, from fruity and floral to fatty and solvent-like notes. researchgate.net The use of various alcohols as synthesis intermediates for fragrance and flavor compounds is a common practice in the industry. thegoodscentscompany.com

Emerging Applications of this compound in Advanced Chemical Formulations

Emerging applications for this compound are intrinsically linked to its properties as a branched C11 alcohol. The development of high-performance surfactants for specialized industrial applications represents a significant area of innovation for this class of compounds. exxonmobilchemical.com The advantages conferred by the branched structure, such as faster dissolution and improved rinsability, make these alcohols suitable for advanced cleaning formulations. surtensurfactants.com

Innovations in hydrophobe production technology have enabled the creation of lightly branched alcohols that offer distinct advantages in home care detergent applications, including potential for enhanced cold-water cleaning. eventscribe.net Furthermore, the synthesis of novel non-ionic sugar surfactants from branched alcohols points towards their use in creating environmentally friendly and highly effective detergent compositions. google.com These surfactants derived from branched alcohols are finding use in a variety of industries, including home and personal care, oil and gas, and paints and coatings. surtensurfactants.com

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.